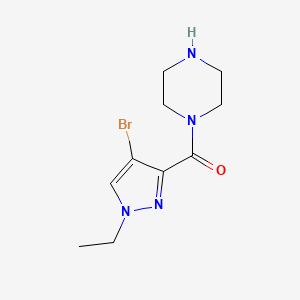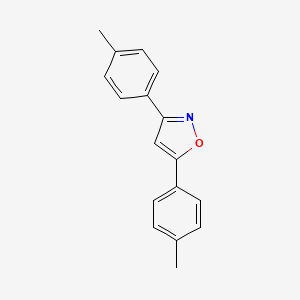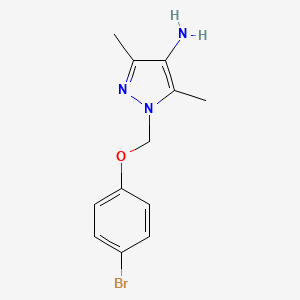![molecular formula C20H18N4O2 B10913462 6-(furan-2-yl)-1,3-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913462.png)
6-(furan-2-yl)-1,3-dimethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the pyrazolopyridine class This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-1,3-DIMETHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential ligand in coordination chemistry.
Biology: It has shown promise in biological studies, particularly in understanding enzyme interactions and protein binding.
Medicine: Preliminary research suggests that the compound may have therapeutic potential, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound’s reactivity and stability make it a candidate for use in industrial processes, such as the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share structural similarities with 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE and have been studied for their biological activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine derivatives:
Uniqueness
What sets 6-(2-FURYL)-1,3-DIMETHYL-N~4~-(3-METHYLPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE apart is its unique combination of functional groups and rings, which confer distinct electronic and steric properties. These features enhance its reactivity and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H18N4O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
6-(furan-2-yl)-1,3-dimethyl-N-(3-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H18N4O2/c1-12-6-4-7-14(10-12)21-20(25)15-11-16(17-8-5-9-26-17)22-19-18(15)13(2)23-24(19)3/h4-11H,1-3H3,(H,21,25) |
InChI Key |
GOJMDXMUJWTXCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(2-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10913391.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913395.png)
![2-[3,5-bis(3-bromophenyl)-4-chloro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B10913400.png)
![methyl 3-{[4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B10913404.png)
![1,3-dimethyl-6-(4-methylphenyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913411.png)

![[1,3-dimethyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10913417.png)
![2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10913424.png)
![3-(4-fluorophenyl)-N-(3-methyl-1,2-oxazol-5-yl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913431.png)
![N,1-diethyl-N,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913432.png)
![3,4-dihydro-1(2H)-quinolinyl[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]methanone](/img/structure/B10913437.png)

